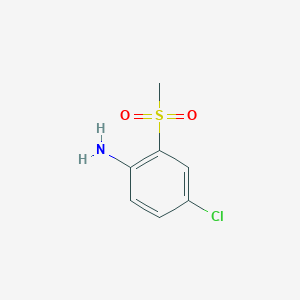

4-Chloro-2-(methylsulfonyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2-(methylsulfonyl)aniline is a pale purple to grey-brown crystalline powder . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes, and pharmaceutical and chemical production processes .

Synthesis Analysis

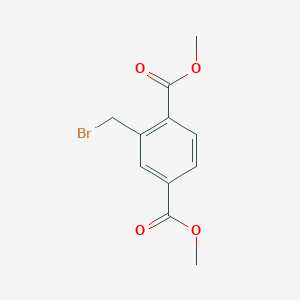

The synthesis of 2-chloro-4-methylsulfonyl-aniline involves a mixture of 2-chloro-4-methylsulfonyl-1-nitro-benzene in EtOH and a saturated NH4Cl solution. This mixture is heated to 90 °C, and then Fe is added in one portion .Molecular Structure Analysis

The molecular formula of this compound is C7H8ClNO2S . Its molecular weight is 205.664 g/mol .Chemical Reactions Analysis

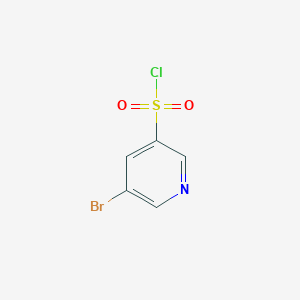

Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives are described. In the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.66 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its XLogP3 is 1.5 .Applications De Recherche Scientifique

Chemoselective Reactions : 4,6-Dichloro-2-(methylsulfonyl)pyrimidine, a compound related to 4-Chloro-2-(methylsulfonyl)aniline, is involved in chemoselective SNAr reactions with amines. These reactions are influenced by weak bases and steric factors (Baiazitov et al., 2013).

Synthesis of Sulfonated Compounds : A process for facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones via insertion of sulfur dioxide starting from anilines is reported. This synthesis involves anilines as the aryl source and sulfonyl radicals from sulfur dioxide as key intermediates (Liu, Zheng, & Wu, 2017).

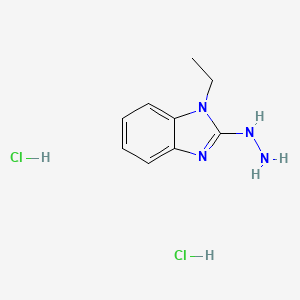

Pharmacological Evaluation : A series of 4-(methylsulfonyl)aniline derivatives were synthesized for potential anti-inflammatory applications. These compounds were evaluated using an egg-white induced edema model in rats (Mahdi, Mohammed, & Jassim, 2012).

Ortho-Chlorination of Aryls : 1-Chloro-1,2-benziodoxol-3-one, a powerful chlorinating agent, is used for ortho-selective chlorination of anilides and sulfonamides, showcasing its application in modifying aniline derivatives (Vinayak et al., 2018).

Synthesis of Benzothiazine Derivatives : 4H-1,4-Benzothiazine-1,1-dioxide derivatives were synthesized from 2-(methylsulfanyl)aniline through a sequence of reactions, highlighting its utility in creating structurally diverse compounds (Montis et al., 2008).

Polymers and Conductivity : Research into the synthesis and properties of polymers derived from aniline compounds, like the sulfonated polyaniline and its derivatives, is significant. These studies explore their solubility, electrical conductivity, and applications in areas like anti-corrosion coatings (Salih, 2010; Xing et al., 2014).

Safety and Hazards

4-Chloro-2-(methylsulfonyl)aniline is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment should be used to avoid dust formation and breathing in vapours, mist, or gas . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .

Mécanisme D'action

Target of Action

It is known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of the SM coupling reaction, the compound may participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

In the context of the sm coupling reaction, it may be involved in the formation of new carbon-carbon bonds .

Action Environment

In the context of the sm coupling reaction, the success of the reaction is attributed to the exceptionally mild and functional group tolerant reaction conditions .

Analyse Biochimique

Biochemical Properties

4-Chloro-2-(methylsulfonyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting or modifying its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in detoxification processes, thereby affecting the cell’s ability to manage oxidative stress . Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, which can alter the metabolic pathways in which they are involved . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can cause significant changes, including toxic or adverse effects . For instance, high doses of this compound have been associated with liver toxicity in animal studies, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of various metabolites in the body. The compound’s metabolism often involves its conversion to more water-soluble forms, facilitating its excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, this compound can be transported into cells via organic anion transporters, which are responsible for its uptake and distribution.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes.

Propriétés

IUPAC Name |

4-chloro-2-methylsulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQDFMQIRCHBHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid](/img/structure/B1342309.png)

![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)

![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)

![3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1342322.png)

![Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate](/img/structure/B1342323.png)